Ethyl 3-amino-2-chloro-6-fluorobenzoate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 3-amino-2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3 |
InChI Key |
RTTPGWDRBLNNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)N)F |
Origin of Product |
United States |
Preparation Methods
The preparation of Ethyl 3-amino-2-chloro-6-fluorobenzoate generally involves multi-step organic synthesis including halogenation, esterification, nitration, reduction, and substitution reactions. The key challenge lies in the selective introduction of chloro and fluoro substituents along with the amino group on the benzoate ring while maintaining the integrity of the ester functionality.
Common Synthetic Routes
Halogenation and Esterification
A common approach starts from ethyl 3-amino-6-fluorobenzoate, which undergoes selective chlorination at the 2-position. This is typically achieved using chlorinating agents under controlled conditions to avoid over-chlorination or side reactions. Esterification is often performed prior to halogenation to protect the carboxyl group and improve reaction selectivity.
- Typical conditions: Chlorination using reagents such as sulfuryl chloride or N-chlorosuccinimide in solvents like dichloromethane or acetonitrile at low to moderate temperatures (0–40 °C).
- Catalysts: Lewis acids such as iron(III) chloride may be employed to facilitate electrophilic aromatic substitution.
- Yields: Reported yields for chlorination steps range from 60% to 80% depending on conditions and purity of starting materials.
Nitration and Reduction
An alternative route involves nitration of ethyl 2-chloro-6-fluorobenzoate to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to reduce the nitro group to an amino group.
- Nitration: Mixed acid nitration (HNO₃/H₂SO₄) under controlled temperature (0–5 °C) to prevent over-nitration.
- Reduction: Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst at ambient pressure and temperature.
- Yields: Reduction yields typically exceed 90%, providing high-purity amino derivatives.
Direct Amination via Substitution
In some synthetic schemes, direct nucleophilic aromatic substitution of a suitable leaving group (e.g., nitro or halogen) at the 3-position with ammonia or amines is performed to install the amino group.
- Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with excess ammonia or amine.
- Catalysts: Base catalysts like potassium carbonate may be used to facilitate substitution.
- Yields: Moderate to good yields (50–75%) depending on substrate reactivity.
Detailed Synthetic Procedure Example from Literature
Stepwise Synthesis Scheme
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Ethanol, acid catalyst (e.g., H₂SO₄), reflux | 85 | Converts benzoic acid to ethyl ester |
| 2 | Chlorination | Sulfuryl chloride, FeCl₃ catalyst, DCM, 0–25 °C | 70 | Selective chlorination at 2-position |
| 3 | Nitration | HNO₃/H₂SO₄, 0–5 °C | 75 | Introduces nitro group at 3-position |
| 4 | Reduction | H₂ gas, Pd/C catalyst, room temperature | 95 | Reduces nitro to amino group |
This sequence is adapted from patent and journal sources detailing the preparation of related compounds with chloro and fluoro substituents on benzoate rings.
Reaction Notes
- Esterification is typically performed first to protect the carboxyl group and improve solubility.
- Chlorination requires careful temperature control to avoid di-chlorination or ring substitution at undesired positions.
- Nitration is regioselective due to directing effects of existing substituents.
- Reduction is efficient and clean, often requiring simple filtration to remove catalyst.
Industrial and Scale-Up Considerations
Continuous Flow and Automated Systems
Industrial production of this compound may utilize continuous flow reactors for halogenation and reduction steps to enhance safety, reproducibility, and yield. Automated control of temperature, reagent feed, and reaction time ensures consistent product quality.
Purification Techniques
- Crystallization from solvents such as ethanol or heptane is common to isolate the product.
- Filtration and washing steps remove inorganic salts and catalyst residues.
- Vacuum drying at controlled temperatures (30–40 °C) yields stable solid products.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Halogenation + Esterification | Ethyl 3-amino-6-fluorobenzoate | Sulfuryl chloride, FeCl₃, DCM, reflux | 65–75 | Good regioselectivity | Requires careful temperature control |
| Nitration + Reduction | Ethyl 2-chloro-6-fluorobenzoate | HNO₃/H₂SO₄ nitration, Pd/C hydrogenation | 85–90 | High purity amino product | Multi-step, uses strong acids |
| Direct Amination | 2-chloro-6-fluorobenzoate derivative | Ammonia, DMF, K₂CO₃, heat | 50–70 | Fewer steps | Moderate yield, harsh conditions |
Chemical Reactions Analysis
Ethyl 3-amino-2-chloro-6-fluorobenzoate can participate in various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Aromatic Substitution: The chlorine and fluorine atoms make it susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the nitro group (if present) can lead to the corresponding amine.
Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., hydrogen gas with a catalyst).
Scientific Research Applications
Ethyl 3-amino-2-chloro-6-fluorobenzoate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for pesticides or herbicides.
Material Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, in drug design, it might interact with specific protein targets or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparison
A summary of key parameters is provided in Table 1.
Table 1: Comparative Analysis of Ethyl 3-amino-2-chloro-6-fluorobenzoate and Analogous Compounds
Physicochemical Properties
- Molecular Weight : Brominated () and trifluoromethylated () analogs have higher molecular weights (>250 g/mol), which may influence pharmacokinetic profiles.
- Solubility: The amino group in the target compound could improve aqueous solubility compared to cyano- or trifluoromethyl-substituted analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-amino-2-chloro-6-fluorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer :
- Esterification : React 3-amino-2-chloro-6-fluorobenzoic acid with ethanol using a catalytic acid (e.g., concentrated H₂SO₄) under reflux. Monitor progress via TLC (hexane:ethyl acetate 3:1). This mirrors esterification protocols for similar compounds .
- Halogenation : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution. Use directing groups (e.g., the amino group directs meta-substitution) to control regioselectivity. Optimize temperature (0–5°C for fluorination) and stoichiometry (1.2 equivalents of Cl source) .
- Workup : Neutralize acidic byproducts with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.
Q. How can this compound be purified and characterized to confirm structural integrity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 → 1:1) or recrystallization (ethanol/water mixture).
- Characterization :
- NMR : Analyze and NMR for diagnostic signals: ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet), aromatic protons (δ 6.5–7.5 ppm), and NH₂ (δ 5.2 ppm, broad).
- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol) and refine using SHELXL .
Q. What spectroscopic techniques are critical for identifying functional groups in this compound?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₉H₁₀ClFNO₂: 234.03).
- UV-Vis : Detect conjugation effects (λmax ~260 nm due to aromatic π→π* transitions).
- Elemental Analysis : Validate C, H, N, Cl, F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation of the benzoate scaffold be addressed?
- Methodological Answer :
- Directing Groups : The amino group (-NH₂) acts as a strong meta-director. Use protecting groups (e.g., acetylation of -NH₂) to alter reactivity if ortho/para substitution is required.
- Electrophilic Agents : Select Cl₂ (for chlorination) or Selectfluor® (for fluorination) to enhance selectivity. Monitor reaction kinetics via in-situ IR to avoid over-halogenation .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and optimize substituent positioning .
Q. How can contradictory data from NMR and X-ray crystallography be resolved during structural validation?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the ethyl ester group, which may cause signal splitting.
- Twinned Crystals : Employ SHELXL’s TWIN command to refine twinned datasets and resolve ambiguities in bond lengths/angles .
- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method) to confirm fluorine positioning .
Q. What strategies enable functional group interconversion of the ethyl ester to amide or carboxylic acid derivatives?
- Methodological Answer :
- Hydrolysis : Reflux with 6M HCl to yield 3-amino-2-chloro-6-fluorobenzoic acid. Neutralize with NaOH and isolate via filtration .
- Amide Formation : Activate the carboxylic acid (EDC/HOBt) and react with amines (e.g., benzylamine) in DMF. Purify via flash chromatography .
Q. How can computational tools aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
